molecular formula C12H13Cl2NO2 B2813333 (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide CAS No. 866150-29-0

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide

Cat. No.: B2813333
CAS No.: 866150-29-0
M. Wt: 274.14
InChI Key: JKJRERQEGCAYBM-NSCUHMNNSA-N
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Description

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide typically involves the reaction of 2,4-dichlorophenoxyethylamine with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or tetrahydrofuran to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenoxy group are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    2,4-Dichlorophenoxyethylamine: A precursor in the synthesis of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide with similar reactivity.

    2,4-Dichlorophenoxyethyl acetate: Another derivative with comparable chemical properties but different applications.

Uniqueness

This compound stands out due to its unique combination of a butenamide group and a 2,4-dichlorophenoxyethyl moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-2-3-12(16)15-6-7-17-11-5-4-9(13)8-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRERQEGCAYBM-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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